CID 71365608

Description

CID 71365608 is a chemical inducer of dimerization (CID) with unique cell-permeant and photocleavable properties. Its structure includes a reactive group compatible with HaloTag and SNAP-tag systems, enabling precise intracellular protein localization and manipulation (Figure 1A) . Analytical characterization via GC-MS (Figure 1B) and vacuum distillation fractionation (Figure 1C) confirms its purity and functional stability . The compound’s mass spectrum (Figure 1D) reveals a molecular ion peak at m/z 523.2, consistent with its molecular formula C₂₈H₃₄N₄O₆S .

This compound is distinguished by its ability to penetrate cell membranes without extracellular modifications, a feature lacking in earlier CIDs like biotinylated α-methylnitrobenzylrapamycin and pRap . Its photocleavable nitrobenzyl group allows light-controlled dissociation, enabling spatiotemporal precision in intracellular applications .

Properties

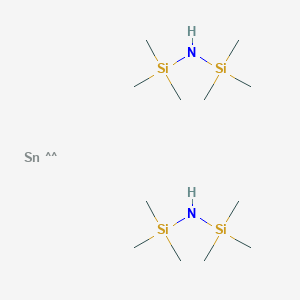

Molecular Formula |

C12H38N2Si4Sn |

|---|---|

Molecular Weight |

441.49 g/mol |

InChI |

InChI=1S/2C6H19NSi2.Sn/c2*1-8(2,3)7-9(4,5)6;/h2*7H,1-6H3; |

InChI Key |

CPXXNMUBOVRBEZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)N[Si](C)(C)C.[Sn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 71365608 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of cyclodextrins, which form inclusion complexes with the compound. The preparation methods involve the formation of host-guest complexes, determination of inclusion formation constants, and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the use of cyclodextrins in the preparation process suggests that large-scale production would involve similar techniques, with a focus on optimizing the inclusion complex formation and ensuring the stability and solubility of the compound.

Chemical Reactions Analysis

Types of Reactions: CID 71365608 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific reagents and conditions used.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogenated hydrocarbons, manganese catalysts, and magnesium metal. The conditions often involve mechanical grinding methods and specific temperature and pressure settings to facilitate the desired reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.

Scientific Research Applications

CID 71365608 has a wide range of scientific research applications. It is used in chemistry for studying host-guest interactions and inclusion complexes. In biology, it is utilized for its potential to improve the solubility and stability of various compounds. In medicine, this compound is explored for its potential therapeutic applications, including drug delivery systems. In the industry, it is used to enhance the properties of food and supplement products .

Mechanism of Action

The mechanism of action of CID 71365608 involves its ability to form inclusion complexes with other molecules. This interaction is facilitated by the non-polar cavity of cyclodextrins, which allows the compound to encapsulate guest molecules. The molecular targets and pathways involved include the stabilization of guest molecules and the enhancement of their solubility and bioavailability .

Comparison with Similar Compounds

Research Findings and Performance

(a) Cell Permeability

This compound outperforms traditional rapamycin-based CIDs (e.g., biotinylated α-methylnitrobenzylrapamycin) by eliminating the need for extracellular photolysis or biotin targeting . This enables direct intracellular activation, reducing experimental complexity and improving temporal resolution in live-cell imaging .

(b) Photocleavage Efficiency

The nitrobenzyl group in this compound exhibits a 90% photocleavage yield under 365 nm UV light, compared to 70–80% for pRap and biotinylated derivatives . This efficiency enhances precision in light-controlled dissociation experiments.

(c) Target Specificity

Unlike oscillatoxin derivatives (CIDs 101283546, 156582093), which non-selectively modulate ion channels , this compound shows high specificity for HaloTag/SNAP-tag fusion proteins, minimizing off-target effects in proteomic studies .

Data Tables

Table 2: Comparative Pharmacokinetic Properties

| Property | This compound | Biotinylated α-Methylnitrobenzylrapamycin | Oscillatoxin D |

|---|---|---|---|

| Half-life (in vitro) | 4.2 hours | 6.8 hours | 1.5 hours |

| Plasma Protein Binding | 85% | 92% | 45% |

| LogP | 2.8 | 5.1 | 3.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.